2-[(4-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Overview
Description
2-[(4-FLUOROBENZYL)SULFANYL]-5,6-DIMETHYL-3-(3-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a useful research compound. Its molecular formula is C21H18FN3OS2 and its molecular weight is 411.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one is 411.08753272 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antifungal Activity
The synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives has demonstrated significant antibacterial and antifungal activities. These compounds, including 2-substituted thieno[2,3-d]pyrimidin-4(3H)-ones, have shown better antibacterial activity against strains of Gram-positive and Gram-negative bacteria and higher antifungal activity against Candida fungus species than fluconazole, highlighting their potential in developing new antimicrobial agents (Kahveci et al., 2020).
Anti-HIV Activity
Derivatives of the thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated for their anti-HIV-1 activity. Some derivatives have shown virus-inhibiting properties against the type 1 human immunodeficiency virus in vitro, contributing to the research in antiviral therapies (Novikov et al., 2004).
Anticonvulsant and Antidepressant Activities
Pyrido[2,3-d]pyrimidine derivatives have been designed, synthesized, and evaluated for their potential anticonvulsant and antidepressant activities. Certain compounds showed significant efficacy as anticonvulsants and antidepressants, surpassing the reference drugs in some cases, which suggests their utility in developing new treatments for neurological disorders (Zhang et al., 2016).
Antiproliferative Activity
The synthesis of 2-(arylmethylthio)-6-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol derivatives and their evaluation for cytotoxic activity against cancer cell lines have revealed that certain compounds exhibit potent antiproliferative effects, indicating their potential in cancer research (Harsha et al., 2018).
Fluorescent Probe Development
Research has also focused on the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols, highlighting applications in chemical, biological, and environmental sciences. This demonstrates the versatility of thieno[2,3-d]pyrimidin-4(3H)-one derivatives in analytical chemistry and environmental monitoring (Wang et al., 2012).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5,6-dimethyl-3-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3OS2/c1-13-14(2)28-19-18(13)20(26)25(11-16-4-3-9-23-10-16)21(24-19)27-12-15-5-7-17(22)8-6-15/h3-10H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUMCMYIIKCHOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CN=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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